molecular formula C12H22CuO14 B086309 Copper D-gluconate CAS No. 13005-35-1

Copper D-gluconate

Cat. No.: B086309
CAS No.: 13005-35-1
M. Wt: 453.84 g/mol
InChI Key: OCUCCJIRFHNWBP-IYEMJOQQSA-L
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Mechanism of Action

Target of Action

Copper D-gluconate is a copper salt of D-gluconic acid . Copper is an essential micronutrient for both humans and animals, involved in various biological processes, including antioxidant defense, neuropeptide synthesis, and immune function . Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Mode of Action

This compound interacts with its targets by binding to sulfur-containing biomolecules having a thiol or thioether group in the reduced state, whereas in the oxidized state, Cu2+ reacts primarily with oxygen or imidazole nitrogen groups . The interchange between Cu+ and Cu2+ may result in the generation of toxic reactive oxygen species (ROS) and other hydroxyl radicals .

Biochemical Pathways

Excessive copper exposure can modulate a large number of cytokines in both directions, increase and/or decrease through a variety of molecular and cellular signaling pathways including nuclear factor kappa-B (NF-κB) pathway, mitogen-activated protein kinase (MAPKs) pathway, JAK-STAT (Janus Kinase- signal transducer and activator of transcription) pathway, and NOD-like receptor protein 3 (NLRP3) inflammasome .

Pharmacokinetics (ADME Properties)

It’s known that copper is absorbed from the gut and transported to the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound action are complex. Excessive copper exposure can cause damage to organs and cells, induce oxidative damage, inflammation, apoptosis, cell cycle arrest, and autophagy . It can also lead to protein aggregation, proteotoxic stress, and eventual cell death .

Action Environment

The action of this compound can be influenced by environmental factors. Copper concentration in agricultural soils depends on the concentration of parent materials, climate conditions, pedological factors, and addition through human activities . The design influences that affect the efficacy of this compound, and the possible environmental risks have also been briefly described .

Biochemical Analysis

Biochemical Properties

Copper D-gluconate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mitigate SARS-CoV-2 infection in Vero E6 cells . The study showed that cells treated with copper gluconate had a reduced infection rate compared to untreated cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For example, it has been found to influence cell function by mitigating SARS-CoV-2 infection in Vero E6 cells . This suggests that copper gluconate could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that Vero E6 cells treated with this compound showed a reduced infection rate of SARS-CoV-2 over a 48-hour period . This suggests that this compound may have long-term effects on cellular function in in vitro studies.

Chemical Reactions Analysis

Types of Reactions: Copper D-gluconate undergoes various chemical reactions, including:

    Oxidation: this compound can participate in oxidation reactions due to the presence of copper ions.

    Reduction: The compound can also undergo reduction reactions, where copper ions are reduced to their elemental form.

    Substitution: this compound can participate in substitution reactions, where the copper ion is replaced by another metal ion.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.

    Substitution Reagents: Substitution reactions often involve other metal salts or complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield elemental copper .

Comparison with Similar Compounds

Properties

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCCJIRFHNWBP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CuO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035960
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-09-3
Record name Bis(D-gluconato-κO1,κO2)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper gluconate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Copper D-gluconate affect the expression of β3 integrin subunit in vitro?

A1: In the study using Ishikawa cells (a human endometrial adenocarcinoma cell line), this compound was found to upregulate the expression of the β3 integrin subunit. [] This effect was observed both in the presence and absence of epidermal growth factor (EGF), with the most significant upregulation seen when both this compound and EGF were present. [] This finding is interesting because it contrasts with in vivo observations from Copper IUD users, where a reduction in β3 integrin subunit expression during the implantation window is seen. []

Q2: What are the possible reasons for the discrepancy between in vitro and in vivo findings regarding the effect of copper ions on β3 integrin subunit expression?

A2: The researchers propose that the differences between the in vitro study using this compound and in vivo observations in Copper IUD users might be attributed to other factors present in the in vivo environment. [] One key factor could be the inflammatory response elicited by the presence of IUDs in the uterus. [] This inflammatory milieu might influence β3 integrin subunit expression differently compared to the controlled environment of in vitro cell culture. Further research is needed to elucidate the interplay between copper ions, inflammation, and β3 integrin subunit expression in vivo.

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